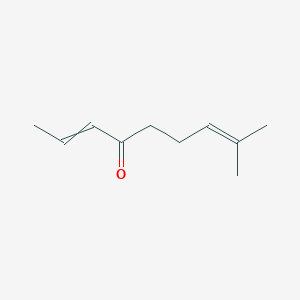

8-Methylnona-2,7-dien-4-one

Description

Structure

3D Structure

Properties

CAS No. |

89780-46-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

8-methylnona-2,7-dien-4-one |

InChI |

InChI=1S/C10H16O/c1-4-6-10(11)8-5-7-9(2)3/h4,6-7H,5,8H2,1-3H3 |

InChI Key |

PQORUOSIPBFIAW-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CCC=C(C)C |

Origin of Product |

United States |

Contextual Significance Within Unsaturated Ketone Chemistry and Synthetic Methodologies

Unsaturated ketones, particularly dienones, are a vital class of compounds in organic chemistry. wikipedia.org They serve as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. numberanalytics.com The reactivity of the carbon-carbon double bonds and the carbonyl group allows for a wide array of chemical transformations. numberanalytics.com

Dienes themselves are classified based on the relative positions of their double bonds: conjugated, isolated, or cumulated. numberanalytics.com This classification is crucial as it dictates the electronic properties and reactivity of the molecule. numberanalytics.com 8-Methylnona-2,7-dien-4-one is an interesting case as it contains an α,β-unsaturated ketone system (a conjugated system) and an additional isolated double bond. This dual reactivity makes it a valuable substrate for investigating selective chemical reactions. Synthetic methodologies often focus on the controlled construction of such multifunctional molecules, and the study of compounds like 8-Methylnona-2,7-dien-4-one contributes to the broader understanding and refinement of these synthetic routes.

Overview of Structural Features and Reactivity Potential of Conjugated and Isolated Dienone Systems

The structure of 8-Methylnona-2,7-dien-4-one presents a fascinating dichotomy in reactivity. The molecule possesses two double bonds and a ketone, but their arrangement is not fully conjugated.

Structural Features:

| Property | Value |

| Molecular Formula | C10H16O |

| IUPAC Name | 8-Methylnona-2,7-dien-4-one |

| CAS Number | 89780-46-1 epa.gov |

This table is generated based on available chemical information.

The double bond at the C2 position is in conjugation with the C4-ketone, forming an α,β-unsaturated ketone moiety. This conjugation results in the delocalization of π-electrons across the O=C–C=C system. The second double bond, at the C7 position, is separated from the conjugated system by two methylene (B1212753) groups (C5 and C6) and is therefore considered an isolated double bond. The methyl group at the C8 position is a simple alkyl substituent.

Reactivity Potential:

The reactivity of dienones is multifaceted. wikipedia.org The conjugated portion of 8-Methylnona-2,7-dien-4-one is susceptible to 1,2-addition (at the carbonyl carbon) and 1,4-addition (Michael addition at the β-carbon), a characteristic feature of α,β-unsaturated systems. The specific reaction pathway is often influenced by the nature of the nucleophile and the reaction conditions.

In contrast, the isolated double bond at C7 behaves like a typical alkene. It will readily undergo electrophilic addition reactions (e.g., with halogens, hydrogen halides) independently of the conjugated system. This differential reactivity allows for selective transformations at one of the double bonds while leaving the other intact, a valuable tool in multi-step organic synthesis.

Furthermore, dienones can act as dienophiles in Diels-Alder reactions and can function as ligands in organometallic chemistry. wikipedia.org The presence of both a conjugated and an isolated double bond in 8-Methylnona-2,7-dien-4-one opens up possibilities for intramolecular reactions, potentially leading to the formation of cyclic structures. The stereochemistry of the double bonds (E/Z isomerism) and the potential for a chiral center at C4 (if the molecule were to be, for example, reduced at the ketone) add further layers of complexity and potential for stereoselective synthesis. pearson.com

Scope and Academic Relevance of Research on 8 Methylnona 2,7 Dien 4 One

Retrosynthetic Analysis for the Dienone Skeleton of 8-Methylnona-2,7-dien-4-one

A retrosynthetic analysis of the target molecule, 8-Methylnona-2,7-dien-4-one, reveals several potential disconnection points that suggest plausible forward synthetic routes. The core structure is an α,β,γ,δ-unsaturated ketone, which offers a rich landscape for retrosynthetic disassembly.

A primary disconnection can be made at the C4-C5 bond, suggesting a Michael addition or a related conjugate addition of an organometallic reagent corresponding to the C5-C9 fragment to an α,β-unsaturated precursor. This approach, however, can be complicated by the potential for 1,2-addition to the carbonyl group.

A more robust strategy involves disconnection of the carbon-carbon bonds forming the dienone system. For instance, a disconnection of the C2-C3 double bond via a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) olefination is a common and effective strategy. This would lead to a phosphonium (B103445) ylide or a phosphonate (B1237965) ester and a suitable aldehyde or ketone.

Another powerful disconnection strategy involves breaking the C4-C5 and C2-C3 bonds simultaneously through a linchpin-type approach. This is particularly relevant when considering methodologies like the Bestmann ylide reactions.

Targeted Synthesis Methodologies for Unsaturated Carbonyl Systems

The construction of unsaturated carbonyl systems like 8-Methylnona-2,7-dien-4-one can be achieved through a variety of modern synthetic methods. These methodologies offer control over stereochemistry and functional group tolerance, which are critical for the successful synthesis of complex molecules.

The Bestmann ylide, (triphenylphosphoranylidene)ketene (B96259) (Ph3P=C=C=O), serves as a versatile C2-linchpin for the synthesis of α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.net A particularly attractive application of this reagent is in the three-component reaction with an alcohol and an α,β-unsaturated aldehyde to generate α,β,γ,δ-unsaturated esters. beilstein-journals.orgnih.gov These esters are valuable precursors that can be converted to the target dienone, 8-Methylnona-2,7-dien-4-one.

The general mechanism involves the initial reaction of the Bestmann ylide with an alcohol to form an α-phosphoranylidene ester intermediate. This intermediate then undergoes an in-situ Wittig reaction with an aldehyde to furnish the unsaturated ester. beilstein-journals.org For the synthesis of a precursor to 8-Methylnona-2,7-dien-4-one, a suitable alcohol and an α,β-unsaturated aldehyde would be required. The newly formed double bond in this reaction typically has an E-geometry. beilstein-journals.orgnih.gov

A study by Burgess and co-workers demonstrated the utility of the Bestmann ylide in preparing tetramic acid derivatives, showcasing its ability to participate in intramolecular Wittig reactions. researchgate.net Furthermore, the synthesis of (2E,4Z)-dienamides has been achieved using a similar strategy, highlighting the stereochemical control possible with this methodology. researchgate.net

| Reactants | Product | Key Features | Reference |

| Bestmann Ylide, Alcohol, α,β-Unsaturated Aldehyde | α,β,γ,δ-Unsaturated Ester | Three-component reaction, E-selectivity for the new double bond. | beilstein-journals.orgnih.gov |

| Bestmann Ylide, Amino Ester | Conjugated Enol Ether | Intramolecular Wittig reaction. | researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the construction of conjugated dienone systems. These reactions offer a high degree of convergency and stereochemical control.

A stereoselective approach to conjugated dienones has been reported via the Suzuki cross-coupling of 1-alkenylboronates with 3-halo-2-alken-1-ones. oup.com This method allows for the synthesis of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-dienones by carefully selecting the stereochemistry of the coupling partners. oup.com For the synthesis of 8-Methylnona-2,7-dien-4-one, a suitable 1-alkenylboronate derived from the C5-C9 fragment could be coupled with a halo-enone corresponding to the C1-C4 fragment.

Keck, Muller, and Bräse developed a stereoselective Suzuki cross-coupling strategy for the synthesis of ethyl-substituted conjugated dienoic esters, which can be subsequently converted to the corresponding dienones. organic-chemistry.org This approach utilizes vinyl triflates and boronic acids and has been shown to be effective for constructing sterically hindered systems. organic-chemistry.org

Cobalt-catalyzed carbonylative cross-coupling reactions have also emerged as a powerful method for dienone synthesis. A stereospecific carbonylative coupling of alkyl tosylates and dienes using a cobalt catalyst has been reported to produce chiral, non-racemic dienones. nih.govacs.org This reaction proceeds under mild conditions and offers an expedient route to these valuable compounds. nih.govacs.org A sequential hydrozirconation/Pd-catalyzed acylation of enynes with acyl chlorides also provides a stereospecific route to conjugated (2E,4E)-dienones. nih.gov

| Reaction Type | Key Reactants | Product | Advantages | Reference |

| Suzuki Coupling | 1-Alkenylboronates, 3-Halo-2-alken-1-ones | Conjugated Dienones | High stereoselectivity, functional group tolerance. | oup.com |

| Suzuki Coupling | Vinyl Triflates, Boronic Acids | Conjugated Dienoic Esters | Good for sterically hindered systems. | organic-chemistry.org |

| Cobalt-Catalyzed Carbonylative Coupling | Alkyl Tosylates, Dienes | Chiral Dienones | Stereospecific, mild conditions. | nih.govacs.org |

| Hydrozirconation/Pd-Catalyzed Acylation | Enynes, Acyl Chlorides | (2E,4E)-Dienones | Stereospecific, one-pot procedure. | nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex organic molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of α,β-unsaturated carbonyl compounds and their derivatives.

The Passerini and Ugi multi-component reactions are well-established methods for the synthesis of depsipeptides and peptoids containing α,β-unsaturated carbonyl motifs. frontiersin.orgnih.gov While not directly producing simple dienones, these reactions demonstrate the power of MCRs in assembling complex unsaturated structures.

More relevant to the synthesis of dienones are MCRs that are initiated by a Michael addition to an α,β-unsaturated carbonyl compound. thieme-connect.de These reactions can be used to build up the carbon skeleton in a controlled manner. For instance, a base-catalyzed multicomponent domino reaction between alcohols, aromatic aldehydes, and α,β-unsaturated carbonyl compounds can lead to the stereoselective preparation of trisubstituted E-alkenes. thieme-connect.de

Metal-assisted MCRs have also gained prominence. For example, palladium-catalyzed carboallylation of electron-deficient alkenes and intermolecular nucleophilic addition of unmodified aldehydes to alkynes have been reported. frontiersin.org Furthermore, the synthesis of α,β-unsaturated carbonyl compounds can be achieved through the reaction of saturated ketones, aldehydes, or esters with aryl halides under palladium catalysis. frontiersin.org

| Reaction Type | Key Features | Potential Application | Reference |

| Passerini/Ugi Reactions | Formation of α,β-unsaturated depsipeptides/peptoids. | Synthesis of complex analogues. | frontiersin.orgnih.gov |

| Michael-Initiated MCRs | Domino reactions for C-C bond formation. | Stepwise construction of the dienone backbone. | thieme-connect.de |

| Metal-Assisted MCRs | Catalytic C-C bond formation. | Convergent synthesis of unsaturated carbonyls. | frontiersin.org |

Preparation of Related Nona-Dienone and Nona-Dienoate Isomers and Derivatives

The synthetic methodologies described above can be adapted to prepare a variety of isomers and derivatives of 8-Methylnona-2,7-dien-4-one. The synthesis of such analogues is crucial for structure-activity relationship studies and for exploring the chemical space around the target molecule.

Methyl (E)-8-methylnona-5,7-dienoate is a structural isomer of a potential precursor to the target dienone. A documented approach for the synthesis of this α,β,γ,δ-unsaturated ester is the Bestmann ylide linchpin reaction. This highlights the utility of this methodology for creating such dienoate systems.

The synthesis of related analogues, such as (R,E)-5-Isopropyl-8-methylnona-6,8-dien-2-one, has been achieved using a Horner-Wadsworth-Emmons approach, reacting an appropriate aldehyde with diethyl (2-methylallyl)phosphonate. beilstein-journals.org Another related compound, ethyl (Z)-3-[(1-ethoxyethoxy)methyl]-8-methylnona-2,7-dienoate, has been synthesized via a cuprate (B13416276) addition of a Grignard reagent to an acetylenic ester derivative. tandfonline.com These examples demonstrate the versatility of modern synthetic methods in accessing a range of nona-dienone and nona-dienoate structures.

| Compound | Synthetic Method | Key Reagents | Reference |

| Methyl (E)-8-Methylnona-5,7-dienoate | Bestmann Ylide Linchpin Reaction | Bestmann Ylide, Alcohol, Aldehyde | |

| (R,E)-5-Isopropyl-8-methylnona-6,8-dien-2-one | Horner-Wadsworth-Emmons Reaction | Aldehyde, Diethyl (2-methylallyl)phosphonate | beilstein-journals.org |

| Ethyl (Z)-3-[(1-ethoxyethoxy)methyl]-8-methylnona-2,7-dienoate | Cuprate Addition | Grignard Reagent, Acetylenic Ester | tandfonline.com |

Synthetic Routes to 8-Methylnonane-1,6,7-trien-4-one and Related Allenic Ketones as Synthetic Precursors

The synthesis of complex molecules often proceeds through the creation of versatile intermediate compounds, known as synthetic precursors. In the case of 8-Methylnona-2,7-dien-4-one, a related allenic ketone, 8-methylnonane-1,6,7-trien-4-one, serves as a key precursor. researchgate.net Allenes are compounds containing a carbon atom that has double bonds with two other carbon atoms.

Researchers have developed synthetic routes to 8-methylnonane-1,6,7-trien-4-one and similar allenic ketones starting from readily available commercial materials. researchgate.net One approach involves the coupling of an allenic bromopentadiene with another chemical fragment to construct the carbon backbone of the target molecule. researchgate.net The presence of the allene (B1206475) is confirmed by characteristic signals in infrared and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The synthesis of these allenic ketones is a critical step, as they can be further transformed into a variety of other compounds. researchgate.net For instance, under acidic conditions, the allenic ketone can undergo a rearrangement to form a bicyclic ketone, a structure containing two fused rings. researchgate.net This transformation highlights the utility of allenic ketones as versatile intermediates in organic synthesis. researchgate.net

Stereoselective Synthesis of (Z)-5-Chloro-8-methylnona-1,5-dien-2-one and Related Halogenated Derivatives

The synthesis of halogenated derivatives, such as (Z)-5-Chloro-8-methylnona-1,5-dien-2-one, introduces additional complexity due to the need to control the stereochemistry around the double bond. The "(Z)" designation indicates a specific spatial arrangement of the substituents on the double bond.

The stereoselective synthesis of such compounds can be achieved through various methods. For example, the reaction of (E)-β-chlorovinyl ketones in the presence of a Lewis base and triphenylphosphine (B44618) can lead to the formation of 1,3-dienones with high yields. mdpi.com The stereochemistry of the resulting diene is often dependent on the specific substrates and reaction conditions used. mdpi.com

Another approach involves the photocatalytic E → Z isomerization of gem-bromofluoroalkenes, which allows for the selective synthesis of β-fluorostyrene derivatives. rsc.org This method utilizes an iridium photocatalyst to achieve the desired stereochemical outcome. rsc.org The resulting halogenated dienes can then be used in subsequent reactions to build more complex molecules. rsc.org

Stereochemical Control in the Synthesis of 8-Methylnona-2,7-dien-4-one

Achieving the correct three-dimensional structure of 8-Methylnona-2,7-dien-4-one is paramount, as different stereoisomers can exhibit distinct biological activities. mdpi.comnih.gov This section explores the strategies employed to control the stereochemistry during its synthesis.

The formation of the dienone system in 8-Methylnona-2,7-dien-4-one requires both regioselectivity (controlling where new bonds are formed) and stereoselectivity (controlling the spatial arrangement of atoms). masterorganicchemistry.com

Several methods exist for the stereoselective construction of 1,3-dienes. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a powerful tool, often using pre-functionalized starting materials with defined stereochemistry. mdpi.com Olefination methods, such as the Wittig reaction and its variants, are also widely used to directly synthesize 1,3-dienes from carbonyl compounds with high stereoselectivity. mdpi.com

Palladium-catalyzed reactions have also been shown to be effective in the synthesis of (E,E)-dienones through the dehydrogenation of enones. nih.gov These reactions often exhibit complete (E,E)-stereoselectivity, which is attributed to the formation of the more thermodynamically stable product under the reaction conditions. nih.gov The choice of solvent and additives, such as trifluoroacetic acid (TFA), can significantly influence the yield and selectivity of these reactions. nih.gov

Table 1: Effect of Palladium Catalyst and Additive on Dienone Synthesis

| Entry | Palladium Catalyst | Additive (equiv.) | Yield (%) |

| 1 | Pd(OAc)₂ | - | 45 |

| 2 | PdCl₂ | - | 38 |

| 3 | Pd(TFA)₂ | - | 52 |

| 4 | Pd(OAc)₂ | TFA (0.2) | 63 |

| 5 | PdCl₂ | TFA (0.2) | 55 |

| 6 | Pd(TFA)₂ | TFA (0.2) | 68 |

Data adapted from a study on palladium-catalyzed γ,δ-dehydrogenation of enones. nih.gov

To achieve the synthesis of a single enantiomer of 8-Methylnona-2,7-dien-4-one, chemists often employ chiral catalysts or chiral auxiliaries. wikipedia.orgfrontiersin.org

A chiral catalyst is a substance that can direct a chemical reaction to produce a predominance of one enantiomer over the other, without being consumed in the reaction. frontiersin.org Chiral phosphoric acids, for example, have emerged as versatile catalysts for a wide range of asymmetric transformations. frontiersin.org These catalysts can be fine-tuned to achieve high levels of enantioselectivity. frontiersin.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu The choice of the auxiliary and the reaction conditions determines the stereoselectivity of the transformation. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |

| Evans Oxazolidinones | Aldol Reactions | >99:1 |

| Camphorsultam | Diels-Alder Reactions | >95:5 |

| (S)-(-)-1-Phenylethylamine | Resolution of Racemates | Variable |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of Chiral Amines | >98:2 |

This table provides examples of common chiral auxiliaries and their typical applications and selectivities. wikipedia.orgsigmaaldrich.com

The use of these stereochemical control strategies is essential for the synthesis of enantiomerically pure 8-Methylnona-2,7-dien-4-one, which is crucial for its potential applications.

Reactions Involving the α,β-Unsaturated Ketone Moiety

The conjugated system in 8-Methylnona-2,7-dien-4-one allows for delocalization of electrons, resulting in partial positive charges on both the carbonyl carbon (C-4) and the β-carbon (C-2). This dual electrophilicity is central to its reactivity.

Direct attack at the carbonyl carbon, known as 1,2-addition, is typical for strong, "hard" nucleophiles. youtube.com These reactions disrupt the carbonyl π-bond, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol.

The ketone functionality of 8-Methylnona-2,7-dien-4-one can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the carbon-carbon double bonds, yielding 8-Methylnona-2,7-dien-4-ol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), might also reduce the ester, while catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce both the alkene and ketone functionalities.

Table 1: Reduction of 8-Methylnona-2,7-dien-4-one

| Reagent | Solvent(s) | Primary Product | Type of Addition |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 8-Methylnona-2,7-dien-4-ol | 1,2-Addition |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 8-Methylnona-2,7-dien-4-ol | 1,2-Addition |

Organometallic compounds, particularly Grignard reagents (RMgX), are strong nucleophiles that typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones. byjus.commasterorganicchemistry.com The reaction of 8-Methylnona-2,7-dien-4-one with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would yield a tertiary alcohol. The nucleophilic alkyl group adds to the carbonyl carbon, and subsequent protonation of the resulting alkoxide gives the final product. It is important to note that the strong basicity of Grignard reagents can sometimes lead to a competing side reaction: deprotonation at the α-carbon (C-5) to form an enolate. researchgate.net The use of cerium(III) chloride (the Luche reaction) can be employed to enhance 1,2-addition and suppress competing pathways. researchgate.net

Table 2: Grignard Reaction with 8-Methylnona-2,7-dien-4-one

| Grignard Reagent | Expected Product (after acidic workup) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 4,8-Dimethylnona-2,7-dien-4-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 4-Ethyl-8-methylnona-2,7-dien-4-ol |

Aldehydes and ketones react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is a condensation process involving nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com For 8-Methylnona-2,7-dien-4-one, reaction with a primary amine like methylamine (B109427) (CH₃NH₂) would produce the corresponding N-methylimine. The reaction is reversible and is typically driven to completion by removing the water that is formed. nih.gov

Similarly, in the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals and subsequently acetals. This reaction is also reversible and requires the removal of water to favor product formation.

Conjugate addition, or 1,4-addition, is characteristic of "softer," less basic nucleophiles reacting with α,β-unsaturated systems. masterorganicchemistry.com In this reaction, the nucleophile attacks the β-carbon (C-2), leading to the formation of an enolate intermediate, which is then protonated at the α-carbon (C-3) to give the final saturated ketone product. youtube.com

The Michael reaction is a well-known example of conjugate addition, where a resonance-stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org Common Michael donors include enolates derived from malonic esters, β-ketoesters, and cyanides. wikipedia.org Organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), are also excellent reagents for delivering alkyl groups via 1,4-addition.

Table 3: Representative Michael Donors for Conjugate Addition

| Michael Donor | Reagent Class | Expected Product with 8-Methylnona-2,7-dien-4-one |

|---|---|---|

| Diethyl malonate enolate | Stabilized Enolate | Diethyl 2-(8-methyl-4-oxonona-7-en-2-yl)malonate |

| Lithium dimethylcuprate | Organocuprate | 2,8-Dimethylnona-7-en-4-one |

| Thiophenol | Thiol | 8-Methyl-2-(phenylthio)nona-7-en-4-one |

Like other ketones with α-hydrogens, 8-Methylnona-2,7-dien-4-one can exist in equilibrium with its enol tautomers. The presence of α-hydrogens at C-3 and C-5 allows for the formation of enolates upon treatment with a base. masterorganicchemistry.com Since the α-carbons are not equivalent, two different enolates can be formed. Deprotonation at C-3 leads to the conjugated, thermodynamically more stable enolate. Deprotonation at C-5, away from the C=C double bond, yields the kinetic enolate. The choice of base and reaction conditions (e.g., temperature, solvent) can selectively favor the formation of one over the other. masterorganicchemistry.com

These enolates are potent nucleophiles and can undergo further reactions.

Alkylation: Enolates react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. openstax.orglibretexts.org To ensure complete enolate formation and avoid side reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used. libretexts.org Alkylating the enolate of 8-Methylnona-2,7-dien-4-one with a reagent like iodomethane (B122720) would introduce a methyl group at either the C-3 or C-5 position, depending on which enolate is formed. libretexts.org

Aldol Reactions: Enolates can add to the carbonyl group of another molecule, such as an aldehyde or ketone, in an aldol reaction. wikipedia.org This reaction forms a β-hydroxy ketone, known as an aldol adduct. For instance, the enolate of 8-Methylnona-2,7-dien-4-one could participate in a "crossed" aldol reaction with a non-enolizable aldehyde like benzaldehyde. If heated, the initial aldol addition product can undergo dehydration (condensation) to yield an α,β-unsaturated ketone. masterorganicchemistry.commagritek.com Intramolecular aldol reactions are also possible if a molecule contains two carbonyl groups. youtube.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 8-Methylnona-2,7-dien-4-one |

| 8-Methylnona-2,7-dien-4-ol |

| 8-Methylnonan-4-ol |

| 4,8-Dimethylnona-2,7-dien-4-ol |

| 4-Ethyl-8-methylnona-2,7-dien-4-ol |

| 8-Methyl-4-phenylnona-2,7-dien-4-ol |

| N-methylimine of 8-Methylnona-2,7-dien-4-one |

| Diethyl 2-(8-methyl-4-oxonona-7-en-2-yl)malonate |

| 2,8-Dimethylnona-7-en-4-one |

| 8-Methyl-2-(phenylthio)nona-7-en-4-one |

| 2-(Methylamino)-8-methylnona-7-en-4-one |

| Benzaldehyde |

| Diethyl malonate |

| Iodomethane |

| Lithium aluminum hydride |

| Lithium diisopropylamide (LDA) |

| Methylamine |

| Methylmagnesium bromide |

| Sodium borohydride |

| Thiophenol |

| Lithium dimethylcuprate |

Nucleophilic Addition Reactions to the Carbonyl Group

Pericyclic Reactions and Rearrangements involving the Dienone System

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. msu.edulibretexts.org The dienone system in 8-Methylnona-2,7-dien-4-one, specifically the α,β-unsaturated ketone moiety, can participate in such reactions.

One of the most significant classes of pericyclic reactions for dienone systems is the cycloaddition reaction, such as the Diels-Alder reaction, where the dienone can act as the dienophile. canterbury.ac.nz However, the most relevant pericyclic rearrangements for this type of structure are sigmatropic rearrangements. The Cope and Claisen rearrangements are prominent examples of nih.govnih.gov-sigmatropic shifts. masterorganicchemistry.com While the specific substrate 8-Methylnona-2,7-dien-4-one does not possess the required 1,5-diene or allyl vinyl ether functionality for a classic Cope or Claisen rearrangement, structurally related compounds can be designed to undergo these transformations, highlighting the synthetic potential of the dienone framework. For instance, a tetravinylallene has been shown to undergo a pericyclic cascade to form a complex heptacycle. anu.edu.au

Acid- and Base-Catalyzed Transformations of Dienone Structures

Both acid and base catalysis can induce significant transformations in dienone structures, primarily through isomerization of double bonds to achieve more stable conjugated systems.

Acid-catalyzed rearrangements of related allenic ketones have been observed to proceed through carbocation intermediates. researchgate.net For example, treatment of a compound with HBr can lead to quantitative conversion to a rearranged product. researchgate.net Patent literature describes the acid-catalyzed elongation of carbinols to form dienone and allene ketone mixtures, which can then be isomerized. google.com

Base-catalyzed isomerization is also a common transformation. The presence of an α-proton to the carbonyl group allows for the formation of an enolate, which can lead to isomerization. Furthermore, strong bases can deprotonate a γ-carbon in a conjugated system, leading to double bond migration.

Examples from Related Dienones (e.g., Isomerization of (E)-5-isopropyl-8-methylnona-6,8-dien-2-one)

The isomerization of dienone structures is a well-documented process. For example, (E)-5-isopropyl-8-methylnona-6,8-dien-2-one, a compound structurally related to grapefruit key odorants, can undergo isomerization. nih.govncats.io In one study, treatment of a mixture of related ketones with sodium methoxide (B1231860) (NaOMe) in methanol at room temperature for an extended period (60 hours) was performed to induce isomerization. beilstein-journals.org This demonstrates a typical base-catalyzed pathway where the equilibrium can be shifted towards the most thermodynamically stable isomer. Such isomerizations are crucial in the synthesis and modification of flavor and fragrance compounds. google.com

Table 2: Research Findings on Isomerization of Related Dienones

| Compound/System | Conditions | Observation/Product | Reference |

|---|---|---|---|

| Ketone mixture including isomers of 5-isopropyl-8-methylnona-dien-2-one | NaOMe in Methanol, 60 h, room temp. | Isomerization reaction | beilstein-journals.org |

| Allenic ketones | HBr | Quantitative conversion to rearranged product | researchgate.net |

| 3-Methyl-1-penten-3-ol with 2-methoxy-but-2-ene | H₂SO₄ in Methanol, 105 °C | Formation of a mixture of allene ketones, including 7-methyl-nona-5,6-dien-3-one | google.com |

Advanced Spectroscopic and Chromatographic Methods for Characterization of 8 Methylnona 2,7 Dien 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy provides information about the different types of protons in a molecule. The predicted ¹H NMR spectrum of 8-Methylnona-2,7-dien-4-one would exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, with nearby functional groups like ketones and alkenes causing a downfield shift (to a higher ppm value). The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with neighboring protons and is predicted by the n+1 rule.

Table 1: Predicted ¹H NMR Data for 8-Methylnona-2,7-dien-4-one

| Atom Number | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 | CH₃-C=O | ~2.1 | Singlet (s) | - |

| 2 | =CH-C=O | ~6.1 | Doublet (d) | ~16 |

| 3 | CH₃-CH= | ~6.8 | Doublet of Quartets (dq) | ~16, ~7 |

| 5 | -C=O-CH₂- | ~3.2 | Doublet (d) | ~7 |

| 6 | -CH₂-CH= | ~5.2 | Triplet of Triplets (tt) | ~7, ~1.5 |

Carbon-13 (¹³C) NMR Spectroscopy identifies the different carbon environments in a molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms or functional groups.

Table 2: Predicted ¹³C NMR Data for 8-Methylnona-2,7-dien-4-one

| Atom Number | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C H₃-C=O | ~27 |

| 2 | =C H-C=O | ~132 |

| 3 | C H₃-C H= | ~145 |

| 4 | C=O | ~198 |

| 5 | -C=O-C H₂- | ~48 |

| 6 | -C H₂-CH= | ~122 |

| 7 | =C (CH₃)₂ | ~135 |

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For 8-Methylnona-2,7-dien-4-one, COSY would show cross-peaks connecting H-2 with H-3, H-5 with H-6, and H-6 with the vinylic proton at C-7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. Each C-H bond in the molecule would produce a cross-peak, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. It is instrumental in connecting molecular fragments. Key HMBC correlations would include:

The protons of the methyl group at C-1 to the carbonyl carbon (C-4) and C-2.

The proton at C-2 to the carbonyl carbon (C-4).

The protons on C-5 to the carbonyl carbon (C-4) and the olefinic carbons C-6 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry. For 8-Methylnona-2,7-dien-4-one, NOESY could help confirm the E or Z geometry of the double bond at C-2/C-3 by observing spatial correlations between H-2 and H-5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For 8-Methylnona-2,7-dien-4-one (C₁₀H₁₆O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), confirming its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (152.12 g/mol ). The fragmentation pattern would likely be characterized by several key bond cleavages:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This could result in the loss of a methyl radical (•CH₃, loss of 15 amu) to give an ion at m/z 137, or the loss of the C₅H₉ alkyl radical to give an acylium ion [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene. In this molecule, a McLafferty-type rearrangement could lead to specific neutral losses.

Cleavage at the Allylic Position: The bond at C-5/C-6 is allylic and could cleave, leading to the formation of resonance-stabilized carbocations.

Table 3: Predicted Key Mass Spectrometry Fragments for 8-Methylnona-2,7-dien-4-one

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺ | - |

| 137 | [M - CH₃]⁺ | •CH₃ |

| 69 | [C₅H₉]⁺ | •C₅H₇O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of 8-Methylnona-2,7-dien-4-one would be dominated by absorptions corresponding to its ketone and alkene functionalities.

Table 4: Predicted Characteristic IR Absorptions for 8-Methylnona-2,7-dien-4-one

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3030 | C-H (alkene) | Stretch |

| 2970-2850 | C-H (alkane) | Stretch |

| ~1675 | C=O (α,β-unsaturated ketone) | Stretch |

| ~1630 | C=C (alkene) | Stretch |

The carbonyl (C=O) stretching frequency is expected around 1675 cm⁻¹ due to conjugation with the C=C double bond, which lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹).

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for separating 8-Methylnona-2,7-dien-4-one from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography (GC): Given its moderate molecular weight and expected volatility, GC would be an ideal method for both analysis and purification. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would likely provide good separation from impurities. When coupled with a mass spectrometer (GC-MS), this technique would allow for the simultaneous separation and identification of the compound and any related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purification and purity analysis. For a moderately polar compound like an enone, normal-phase HPLC on a silica gel column with a hexane/ethyl acetate (B1210297) solvent system or reversed-phase HPLC on a C18 column with a methanol (B129727)/water or acetonitrile/water mobile phase could be employed. A UV detector would be effective for detection, as the conjugated enone system would have a strong UV absorbance.

Column Chromatography: For larger-scale purification, traditional column chromatography using silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) would be a standard and effective method for isolating the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of 8-Methylnona-2,7-dien-4-one, GC-MS is instrumental in identifying the compound within complex mixtures, such as essential oils or synthetic reaction products, and in determining its mass spectral fragmentation pattern, which is crucial for structural confirmation.

Typically, the analysis is performed using a capillary GC column with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and affinities for the stationary phase. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 1: Representative GC-MS Parameters for the Analysis of Unsaturated Ketones

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), then ramp to 250 °C at 5 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

The resulting mass spectrum of an unsaturated ketone like 8-Methylnona-2,7-dien-4-one would be expected to show characteristic fragmentation patterns. These would include the molecular ion peak (M+), as well as fragment ions resulting from alpha-cleavages adjacent to the carbonyl group and cleavages at the double bonds. The interpretation of this fragmentation pattern, in conjunction with the retention time, allows for the confident identification of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable for the separation, identification, and quantification of a wide range of compounds. For a chiral molecule such as 8-Methylnona-2,7-dien-4-one, HPLC is particularly crucial for determining its chemical purity and, importantly, its enantiomeric excess (e.e.). The separation of enantiomers is a challenging task as they possess identical physical and chemical properties in an achiral environment. Therefore, chiral chromatography is employed, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to their differential retention and separation.

The determination of enantiomeric excess is of paramount importance in fields such as pharmaceuticals and agrochemicals, where the different enantiomers of a chiral compound can exhibit markedly different biological activities. While specific HPLC methods for the enantioseparation of 8-Methylnona-2,7-dien-4-one are not extensively documented, the principles of chiral HPLC and methods developed for other unsaturated ketones provide a strong framework for its analysis.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including ketones. The choice of the specific CSP and the mobile phase composition are critical for achieving successful enantioseparation. Normal-phase HPLC, using a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly employed for this purpose.

Table 2: Representative HPLC Parameters for Chiral Separation of Unsaturated Ketones

| Parameter | Value |

| HPLC System | |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Results | |

| Retention Time (Enantiomer 1) | tR1 |

| Retention Time (Enantiomer 2) | tR2 |

| Resolution (Rs) | > 1.5 for baseline separation |

The resolution (Rs) between the two enantiomer peaks is a critical measure of the separation quality. A resolution of 1.5 or greater indicates baseline separation, which is generally required for accurate quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. This information is vital for controlling the stereochemical outcome of asymmetric syntheses or for characterizing the enantiomeric composition of natural products.

Biochemical Pathways and Interactions Associated with 8 Methylnona 2,7 Dien 4 One Isomers and Analogs

Enzymatic Transformations and Metabolic Fates of Related Dienones and Esters

Esterase-Catalyzed Hydrolysis of Dien-oates

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. In the context of dien-oates, which are esters containing a diene functional group, esterases can facilitate their hydrolysis to yield a carboxylate and an alcohol. researchgate.net This enzymatic transformation is significant in various biological and industrial processes. For instance, pig liver esterase (PLE) has been shown to catalyze the hydrolysis of various esters. researchgate.net The rate of this hydrolysis can be influenced by the structure of the ester, including the electron-withdrawing power of substituents and steric effects. researchgate.net While the rate of alkaline hydrolysis of esters is sensitive to the electronic properties of the substituents, the rate of PLE-catalyzed hydrolysis shows less dependence on these factors, suggesting that the deacylation step is rate-limiting. researchgate.net

The stereoselectivity of esterase-catalyzed hydrolysis is a key feature, enabling the production of chiral synthons, which are valuable building blocks in organic synthesis. chemistry-chemists.comnih.gov Lipases, a subclass of esterases, are also known to catalyze the asymmetric hydrolysis of esters, even those with chiral centers distant from the reaction site. acs.org This enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds. nih.gov

The hydrolysis of dien-oates can be a critical step in the metabolic processing of certain compounds. For example, in the synthesis of insect pheromones, enzymatic hydrolysis has been used to obtain configurationally pure products. nih.gov

Incorporation into Metabolic Pathways (e.g., Citric Acid Cycle, Fatty Acid Biosynthesis)

The metabolic fate of dienones and their derivatives can involve their incorporation into central metabolic pathways. While direct incorporation of a complex molecule like 8-methylnona-2,7-dien-4-one into the citric acid cycle or fatty acid biosynthesis is not explicitly detailed in the provided search results, the breakdown products of such compounds could potentially enter these pathways.

Citric Acid Cycle (TCA Cycle):

Fatty Acid Biosynthesis:

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This process occurs in the cytoplasm and involves a multi-enzyme complex called fatty acid synthase. libretexts.org The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation, reduction, and dehydration reactions to elongate the fatty acid chain. libretexts.org The breakdown products of dienones, if converted to acetyl-CoA, could serve as building blocks for the synthesis of new fatty acids. wikipedia.org The regulation of fatty acid biosynthesis is complex and responds to the availability of exogenous fatty acids. frontiersin.org

Biosynthetic Pathways of Naturally Occurring Dienone Structures

Phenylalanine Metabolism Pathways

Phenylalanine is an essential amino acid that serves as a precursor for a wide range of secondary metabolites in plants, including some with dienone structures. frontiersin.org The metabolism of phenylalanine is a crucial link between primary and secondary metabolism. frontiersin.org The first step in the major catabolic pathway for phenylalanine is its hydroxylation to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. wikipedia.orgdavuniversity.org During this reaction, a dienone intermediate is formed. wikipedia.org This enzymatic transformation is critical, and defects in the phenylalanine hydroxylase enzyme lead to the metabolic disorder phenylketonuria (PKU). wikipedia.orgdavuniversity.org

In the context of natural product biosynthesis, pathways involving phenylalanine can lead to the formation of various aromatic compounds. For instance, research on cigar filler tobacco leaves has identified key differential aroma compounds, including (E)-5-isopropyl-8-methylnona-6,8-dien-2-one, whose synthesis is linked to phenylalanine metabolism. nih.gov This suggests that the carbon skeleton of such dienones can be derived from the degradation of aromatic amino acids.

Carotenoid Biosynthesis Pathways

Carotenoids are a diverse group of pigments synthesized by plants and some microorganisms. frontiersin.orgaocs.org Their biosynthesis begins with the formation of geranylgeranyl pyrophosphate (GGPP) from the isoprenoid pathway. aocs.orgresearchgate.net Two molecules of GGPP are condensed to form the first carotenoid, phytoene (B131915). frontiersin.orgaocs.org A series of desaturation and isomerization reactions then convert phytoene into lycopene. nih.gov

The degradation of carotenoids can give rise to a variety of apocarotenoids, which include compounds with dienone structures. These apocarotenoids play important roles in plant signaling and as aroma compounds. For example, studies on tobacco have shown that the synthesis of certain aroma compounds, including dienones, is associated with carotenoid biosynthesis pathways. nih.gov The enzymatic cleavage of carotenoids can produce volatile compounds that contribute to the characteristic aroma of fruits and flowers.

Chemical Interactions with Biological Targets in Model Systems

Dienone compounds are known for their reactivity and can interact with various biological targets. acs.org Their conjugated system allows them to participate in electron transfer reactions, which can affect cellular processes. A common feature of many dienone compounds is their ability to target the ubiquitin-proteasome system (UPS), which is crucial for the viability of tumor cells. acs.orgnih.gov

Some dienones have been shown to bind to specific cysteine residues on proteins within the UPS. For example, the dienone RA-190 has been found to bind to Cys88 of the proteasome–ubiquitin receptor Rpn13. nih.gov This interaction can lead to the inhibition of proteasome function and induce cell death. nih.gov Other reported mechanisms of action for dienone compounds include the reactivation of mutant p53 and the induction of protein cross-linking. acs.orgnih.gov

Structure-Activity Relationship (SAR) Methodologies for Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for logically exploring the connection between the structure of a molecule and its biological function. nih.gov For complex molecules like terpenes and their derivatives, SAR methodologies are crucial for optimizing properties and diversifying structures to enhance bioactivity. nih.govwgtn.ac.nz The goal is to identify the key structural features, or pharmacophores, responsible for a compound's effects, which can dramatically simplify the path to creating more potent and selective molecules. nih.gov However, for many terpenoids, systematic SAR studies and mechanistic insights are still lacking, highlighting a need for further research in this area. acs.org

A primary methodology employed in this field is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. These models use physicochemical, electronic, and topological descriptors to predict the activity of new or untested compounds.

A notable application of QSAR was demonstrated in a study on the antifungal effects of ketone terpenes against Fusarium verticillioides. The research revealed that the antifungal activity of these compounds is related to the electronic descriptor, Pi energy. researchgate.net The Pi energy is associated with the localization energies for electrophilic and nucleophilic interactions in a molecule, and its value increases with the number of double bonds. researchgate.net The resulting QSAR model showed a significant correlation, indicating that electronic properties are key determinants of the antifungal action. researchgate.net

Table 1: QSAR Data for Antifungal Activity of Ketone Terpenes against F. verticillioides

This interactive table is based on findings that link the antifungal activity of ketone compounds to their Pi energy. The model revealed that thymoquinone (B1682898) was the most active compound. researchgate.net

| Compound | Molecular Formula | Antifungal Activity (1/LD25) | Pi Energy (eV) |

| Thymoquinone | C10H12O2 | 1.15 | -1.13 |

| R-Carvone | C10H14O | 0.43 | -0.66 |

| S-Carvone | C10H14O | 0.43 | -0.66 |

| Pulegone | C10H16O | 0.29 | -0.58 |

| Dihydrocarvone | C10H16O | 0.14 | -0.32 |

| Verbenone | C10H14O | 0.20 | -0.62 |

| Camphor | C10H16O | 0.10 | 0.00 |

In another example, a QSAR model was developed to understand the neuroprotective activity of various terpenoids. researchgate.net This study found that the neuroprotective effect was primarily governed by lipophilicity, a shape index, and electrostatic properties. researchgate.net Such QSAR approaches are invaluable for understanding the structural properties responsible for a desired biological effect and can be used to predict the activity of other related terpenoids. researchgate.net

The synthesis of various analogs is another critical aspect of SAR studies. By systematically modifying a lead compound, researchers can probe the importance of different functional groups and structural motifs. For instance, the synthesis of analogs of (-)-Zampanolide, a complex marine natural product, is pursued to examine SAR with the aim of optimizing potency and medicinal viability. wgtn.ac.nz Synthetic strategies often involve creating fragments of the target molecule and then combining them in various ways, a process that can be significantly streamlined by newly developed chemical reactions. nih.govacs.org These approaches allow for the rapid construction of diverse structures, which is essential for a thorough exploration of the SAR. nih.gov

Applications of 8 Methylnona 2,7 Dien 4 One in Advanced Organic Synthesis

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

The conjugated dienone framework is a common feature in numerous biologically active natural products. Consequently, dienone-containing molecules are pivotal intermediates in their total synthesis. Hypervalent iodine reagents, for instance, have been employed to transform simple phenols into highly functionalized prochiral dienone intermediates, which serve as key building blocks in the synthesis of various alkaloids and other complex natural products. nih.gov This strategy allows for the rapid construction of molecular complexity from readily available starting materials.

The reactivity of the dienone system in 8-Methylnona-2,7-dien-4-one, with its electron-deficient double bond system, makes it an excellent Michael acceptor. This property can be harnessed in tandem reaction sequences to construct intricate molecular scaffolds. For example, in the synthesis of the alkaloid sceletenone, a dienone core was treated with methylamine (B109427) to afford the pyrrolidine (B122466) ring through a tandem SN2-aza-Michael process. nih.gov Similarly, the dienone functionality can participate in a variety of cycloaddition reactions, which are fundamental to the assembly of cyclic and polycyclic natural products. The total synthesis of various natural products has been achieved using dienones as key intermediates in reactions such as photoinduced cyclizations and Cope rearrangements of biosynthetic dienone intermediates. chinesechemsoc.orgrsc.org

Table 1: Examples of Natural Product Syntheses Involving Dienone Intermediates

| Natural Product/Core | Key Reaction of Dienone Intermediate | Reference |

| Acetylaspidoalbidine | 1,3-Alkyl shift from a dienone system | nih.gov |

| Main Core of (-)-Platensimycin | Prins-pinacol rearrangement of a dienone | nih.gov |

| Sceletenone | Tandem SN2-aza-Michael addition to a dienone | nih.gov |

| 4-Desmethyl-rippertenol | Photoinduced intramolecular cyclization of an α-cyclopropyl dienone | chinesechemsoc.orgchinesechemsoc.org |

| Simonsol F and G | Cope rearrangement of a putative biosynthetic dienone | rsc.org |

Precursor for the Construction of Polycyclic Structures (e.g., Tricyclopentanoid Ring Systems and Bicyclo[3.3.0]octanones)

The unique arrangement of functional groups in 8-Methylnona-2,7-dien-4-one makes it a promising precursor for the synthesis of various polycyclic systems, including tricyclopentanoids and bicyclo[3.3.0]octanones. These structural motifs are prevalent in a wide array of natural products with interesting biological activities.

The synthesis of linearly fused tricyclopentanoids has been achieved through photochemical reactions of annulated bicyclo[2.2.2]octenones, which are themselves derived from cyclohexa-2,4-dienone precursors. researchgate.netrsc.org The dienone functionality can be exploited in intramolecular cyclization reactions to generate the fused ring systems characteristic of tricyclopentanoids.

The bicyclo[3.3.0]octanone skeleton is another important structural motif that can potentially be accessed from dienone precursors. For instance, the Weiss reaction, a general synthesis for bicyclo[3.3.0]octane-3,7-diones, involves the reaction of a cyclopentadienone intermediate. msu.edu Furthermore, intramolecular Michael additions are a key strategy for constructing the bicyclo[3.3.0]octanone framework. rsc.org The conjugated system in 8-Methylnona-2,7-dien-4-one is primed for such intramolecular reactions, where the ketone can be used to form an enolate that then attacks one of the double bonds in a conjugate fashion. Additionally, reductive photoinduced electron transfer (PET) processes of bicyclic ketones with unsaturated side chains can lead to the formation of quasi-triquinane systems, which are related to bicyclo[3.3.0]octanones. researchgate.net

Utilization in the Development of Novel Synthetic Methodologies

The reactivity of the dienone moiety can be a fertile ground for the development of new synthetic methods. The conjugated system allows for a variety of transformations that can be controlled by the choice of reagents and reaction conditions.

Photochemical reactions of dienones have been shown to be a powerful tool for the construction of complex molecular architectures. For example, the UV light-induced cyclization of α-cyclopropyl dienones has been used as a key step in the synthesis of complex natural products. chinesechemsoc.orgchinesechemsoc.org The development of novel synthetic methodologies often focuses on achieving high levels of stereoselectivity, and the dienone scaffold provides a platform for exploring such transformations.

Metal-catalyzed reactions are another area where dienones can play a significant role. Transition metals can activate the dienone system in various ways, leading to a range of possible transformations, including cross-coupling reactions and cycloadditions. rsc.orgmdpi.com The development of new catalytic systems for the stereoselective synthesis of 1,3-dienes is an active area of research, and dienones can serve as valuable substrates in these studies. mdpi.com

Derivatization for Prodrug Research and Advanced Material Science (excluding specific clinical data)

The functional groups present in 8-Methylnona-2,7-dien-4-one, namely the ketone and the diene, offer multiple points for derivatization, making it a potentially valuable scaffold in both prodrug research and advanced material science.

In the context of prodrug design, a biologically active molecule is temporarily masked to improve its physicochemical properties or to achieve site-specific delivery. nih.govurjc.es The ketone group in 8-Methylnona-2,7-dien-4-one could be converted into various functionalities, such as esters or carbonates, which can be designed to be cleaved under specific physiological conditions, thereby releasing a parent drug. The diene system also offers opportunities for derivatization, for example, through cycloaddition reactions with dienophiles that contain a linker to a drug molecule. This approach allows for the creation of prodrugs that can be activated by specific triggers. nih.gov

In the realm of advanced material science, molecules containing diene and ketone functionalities can be used as monomers or building blocks for the synthesis of novel polymers and materials. The diene moiety can participate in polymerization reactions, such as Diels-Alder polymerizations, to create cross-linked or linear polymers with specific properties. Ketone-containing polymers, such as polyetheretherketone (PEEK), are known for their high thermal stability and mechanical strength. eos.info The incorporation of a molecule like 8-Methylnona-2,7-dien-4-one into a polymer backbone could impart unique characteristics, potentially leading to the development of new functional materials, such as photoresponsive polymers or advanced coatings. researchgate.netnih.govresearchgate.net

Computational and Theoretical Investigations of 8 Methylnona 2,7 Dien 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. nih.gov Methods like Density Functional Theory (DFT) are employed to model the electronic structure of organic compounds. nih.gov For 8-Methylnona-2,7-dien-4-one, these calculations would focus on key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Theoretical studies on similar α,β-unsaturated ketone systems reveal that the distribution of electron density and the nature of the frontier molecular orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the analysis of the one-electron transition density matrix can provide detailed information about the nature of excited states, differentiating between various types of electronic interactions. nih.gov

In a broader context, quantum chemical calculations can be used to generate mathematical relationships between a molecule's structure and its observed properties, guiding the design of new molecules with desired characteristics. ox.ac.uk

Table 1: Hypothetical Quantum Chemical Descriptors for 8-Methylnona-2,7-dien-4-one

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Molecular Modeling and Conformational Analysis of Dienone Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. wikipedia.org A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For a flexible molecule like 8-Methylnona-2,7-dien-4-one, with several rotatable single bonds, a multitude of conformations are possible.

Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformers. scielo.br This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. nih.gov For dienone systems, steric interactions can play a significant role in determining the preferred conformation. For example, steric hindrance between bulky groups can disfavor certain arrangements. nih.gov

The study of related systems, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, has shown that even subtle changes, like the introduction of a fluorine atom, can significantly alter the conformational preferences of the molecule. mdpi.com

Table 2: Predicted Stable Conformers and Relative Energies

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| A | ~180° (s-trans) | 0.0 | 65 |

| B | ~0° (s-cis) | 1.5 | 30 |

| C | ~60° (gauche) | 3.0 | 5 |

Note: This table presents a hypothetical conformational analysis. Actual values would be derived from detailed molecular modeling studies.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. scielo.brrsc.org By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, including the structures of high-energy transition states. uq.edu.au

For 8-Methylnona-2,7-dien-4-one, computational studies could investigate various reactions, such as cycloadditions or rearrangements. For example, in tandem dienone-photorearrangement-cycloaddition reactions, computational modeling of transition states helps to explain the observed product ratios by identifying key steric or electronic factors. nih.gov The geometry of the reactants and the transition states are critical in determining the feasibility of different reaction pathways. nih.gov

The complexity of reaction mechanisms that can now be studied computationally has grown significantly, with the ability to model systems containing hundreds of atoms. uq.edu.au These studies can reveal intricate details about how catalysts work and how stereoselectivity is achieved. uq.edu.au

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For instance, theoretical calculations can predict the chemical shifts and coupling constants for ¹H and ¹³C NMR spectroscopy. researchgate.net Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared with experimental data. chemrxiv.org

In the realm of UV-Vis spectroscopy, time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. acs.org For conjugated systems like dienones, these calculations can help to assign the observed electronic transitions. The accuracy of these predictions can depend on the chosen functional and basis set. acs.org

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Predicted Value |

| ¹³C NMR (C=O) | ~198 ppm | ~197.5 ppm |

| IR (C=O stretch) | ~1670 cm⁻¹ | ~1675 cm⁻¹ |

| UV-Vis (π→π*) | ~225 nm | ~228 nm |

Note: The values presented are typical for α,β-unsaturated ketones and serve as an illustrative example. Actual data would require specific experimental and computational work on 8-Methylnona-2,7-dien-4-one.

Concluding Perspectives and Future Research Directions on 8 Methylnona 2,7 Dien 4 One

Challenges and Opportunities in the Synthesis of Complex Dienone Architectures

Modern synthetic methods offer potential solutions. For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the stereoselective formation of conjugated diene systems. thieme-connect.com A potential synthetic route to 8-Methylnona-2,7-dien-4-one could involve the coupling of a suitable vinyl organometallic reagent with an α,β-unsaturated acyl halide or ester. Furthermore, isomerization of alkynones, effected by palladium catalysts, presents another efficient pathway to conjugated dienones. acs.org

The development of catalytic enantioselective methods for the synthesis of prochiral dienone systems is a significant area of opportunity. thieme-connect.com Such methods could provide access to enantiomerically pure forms of 8-Methylnona-2,7-dien-4-one, which would be crucial for investigating its potential biological activities.

Table 1: Potential Synthetic Strategies for Dienone Construction

| Method | Description | Potential Advantages |

| Aldol (B89426) Condensation | Base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration. | Readily available starting materials. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Good control over the position of the double bond. |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki, Stille, or Heck couplings to form C-C bonds. | High stereoselectivity and functional group tolerance. thieme-connect.com |

| Alkynone Isomerization | Palladium-catalyzed rearrangement of an alkynone to a conjugated dienone. | Atom-economical and can be highly selective. acs.org |

| Oxidative Dearomatization | Oxidation of phenol (B47542) or anisole (B1667542) derivatives to form dienone systems. thieme-connect.com | Access to highly functionalized cyclic dienones. |

Emerging Methodologies for Selective Functionalization of Dienone Systems

The dienone motif in 8-Methylnona-2,7-dien-4-one offers multiple sites for selective functionalization, including the carbonyl group and the two carbon-carbon double bonds. Emerging methodologies in organic synthesis provide precise tools to modify these sites.

For the carbonyl group, a vast array of transformations is possible, from reduction to the corresponding alcohol to nucleophilic additions to form new carbon-carbon bonds. The α,β-unsaturated nature of the system allows for conjugate additions (Michael additions), where nucleophiles add to the β-carbon. The γ,δ-double bond can also undergo various electrophilic additions.

A key challenge is the selective functionalization of one double bond in the presence of the other. The electronic and steric differences between the α,β- and γ,δ-double bonds can be exploited to achieve this selectivity. For example, the α,β-unsaturated system is more electron-deficient and susceptible to nucleophilic attack, while the isolated γ,δ-double bond is more likely to react with electrophiles.

Recent advances in catalysis, including photoredox and organocatalysis, offer new avenues for the selective functionalization of complex molecules like dienones. thieme-connect.comnih.gov These methods often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity.

Potential for Exploiting Unique Reactivity in Catalysis and Chemical Biology

The conjugated π-system and the carbonyl group of dienones confer unique reactivity that can be exploited in catalysis and chemical biology. Dienones are excellent Michael acceptors and have been used as substrates in a variety of catalytic asymmetric reactions. solubilityofthings.com The development of catalysts that can control the stereochemical outcome of reactions involving 8-Methylnona-2,7-dien-4-one could lead to the synthesis of valuable chiral building blocks.

In the realm of chemical biology, dienones can act as covalent probes for studying biological systems. The electrophilic nature of the α,β-unsaturated ketone makes it a potential target for nucleophilic residues in proteins, such as cysteine thiols. This reactivity could be harnessed to design activity-based probes to profile enzyme activity or to develop covalent inhibitors for therapeutic applications. The interaction of carbonyl compounds with biological systems is a broad area of research, with implications for both understanding and combating toxicity. nih.gov

Interdisciplinary Research Avenues Involving 8-Methylnona-2,7-dien-4-one

The study of 8-Methylnona-2,7-dien-4-one and related dienones is inherently interdisciplinary. Collaboration between synthetic chemists, computational chemists, and biologists will be essential to fully explore the potential of this class of molecules.

Computational Chemistry: Theoretical calculations can provide insights into the conformational preferences, electronic structure, and reactivity of 8-Methylnona-2,7-dien-4-one. This information can guide the design of new synthetic routes and help to predict the outcomes of chemical reactions.

Materials Science: The conjugated nature of dienones suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Interdisciplinary research with materials scientists could explore the synthesis and characterization of polymers and other materials derived from 8-Methylnona-2,7-dien-4-one.

Biochemistry and Medicinal Chemistry: The potential biological activity of 8-Methylnona-2,7-dien-4-one warrants investigation. Collaboration with biochemists and medicinal chemists could involve screening the compound for various biological activities, identifying potential protein targets, and optimizing its structure to enhance potency and selectivity. The versatility of organic compounds is a cornerstone of these fields. solubilityofthings.com

Q & A

Q. Basic Research Focus

- Raw data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument parameters, calibration standards).

- Processed data : Summarize in tables/figures (e.g., yield trends, spectroscopic assignments) within the main text.

- Uncertainty analysis : Report standard deviations for replicate experiments and instrument error margins.

advises prioritizing processed data in the body of the paper while archiving raw data for reproducibility .

What advanced techniques can elucidate the reaction mechanisms of 8-Methylnona-2,7-dien-4-one in catalytic cycles?

Q. Advanced Research Focus

- Isotopic labeling : Use deuterated reagents to track hydrogen migration in ketone formation.

- In situ spectroscopy (e.g., Raman or FTIR) to detect transient intermediates.

- Computational modeling : DFT studies to map energy profiles and transition states.

’s retrosynthetic framework supports mechanistic hypotheses that can be tested via these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.